2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride
Description
2-(Aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride is a bicyclic heterocyclic compound characterized by a fused pyranopyrimidine core substituted with an aminomethyl group and a hydrochloride counterion. Its molecular formula is C₈H₁₂ClN₃O₂, with a molar mass of 217.65 g/mol and a CAS registry number of 2094713-98-9 . The compound’s structure combines a pyran oxygen atom and pyrimidine nitrogen atoms, creating a rigid bicyclic framework.
This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitors and antimicrobial agents. Its synthesis typically involves multi-component reactions under catalytic conditions, though specific protocols are proprietary .
Properties
IUPAC Name |
2-(aminomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7;/h1-4,9H2,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZQMPRIHWPDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of a base such as sodium methoxide in butanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrano-pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains.
- Antitumor Properties : Studies have indicated potential antitumor effects through mechanisms involving cell cycle arrest and apoptosis induction.
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective properties in models of neurodegenerative diseases.
Case Studies
Several studies have documented the applications of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride:
- Anticancer Research :
- Neuroprotection Studies :
- Another investigation focused on the neuroprotective effects of related pyrano-pyrimidine compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal cell death .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Key Activities |
|---|---|---|
| 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride | Pyrido-pyrimidine | Antimicrobial |
| 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | Pyrano-pyrimidine | Antitumor |
| 2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one | Pyrano-pyrimidine | Neuroprotective |
This table highlights the structural diversity and biological activities associated with compounds related to this compound.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Key Observations:
Substituent Effects: The aminomethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl group in its analogue (Table 1, row 2) . The 4-bromophenyl derivative (Table 1, row 3) exhibits significantly higher lipophilicity (LogP = 1.61), making it more membrane-permeable but less water-soluble .
Key Observations:
- The target compound’s synthesis likely requires acid catalysis to facilitate cyclization, whereas pyrido derivatives (Table 2, row 3) achieve higher yields due to stabilized intermediates in four-component reactions .
- Solvent choice (e.g., ethanol vs. t-BuOH) critically impacts reaction efficiency and purity .
Biological Activity
2-(Aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. The unique pyrano-pyrimidine structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : CHClNO
- Molecular Weight : 217.65 g/mol
- CAS Number : 2094713-98-9
- Form : Powder
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 217.65 g/mol |
| CAS Number | 2094713-98-9 |
Antitumor Activity
Research indicates that compounds similar to 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the cytotoxic effects of pyrano-pyrimidine derivatives on MCF-7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound demonstrated notable inhibitory concentrations (IC):
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These results suggest that the compound may serve as a lead in developing new anticancer agents.
Antimicrobial Activity
Similar compounds have been reported to exhibit antimicrobial properties. For instance, derivatives with a pyrano-pyrimidine core have shown activity against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Type | Key Activities |
|---|---|---|
| 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one | Pyrido-pyrimidine | Antimicrobial |
| 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine | Pyrano-pyrimidine | Antitumor |
Neuroprotective Effects
Emerging studies suggest that the compound may also possess neuroprotective properties. Neuroprotective agents are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Further research is needed to elucidate the specific pathways involved.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of Pyrano-Pyrimidine Core : Utilizing Vilsmeier-Haack reagents for cyclization.
- Aminomethylation : Introducing the aminomethyl group through nucleophilic substitution.
- Hydrochloride Salt Formation : Enhancing solubility and stability by forming the hydrochloride salt.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
